molecular formula C10H9FO2 B1396514 7-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 1092347-31-3

7-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No. B1396514
M. Wt: 180.17 g/mol
InChI Key: IQRUGCAICLCNMX-UHFFFAOYSA-N
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Description

7-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one, commonly referred to as FMID, is an indene derivative that is commonly used in scientific research. It is a colorless, crystalline solid with a melting point of 154-156°C. FMID has been studied for its potential applications in a variety of areas, such as drug synthesis, organic chemistry, and biochemistry. In

Scientific Research Applications

Synthesis of Indole Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
  • Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

Biological Potential of Indole Derivatives

  • Scientific Field : Pharmacology
  • Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Methods of Application : Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .
  • Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Use of DHN Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 3,4-dihydronaphthalen-1 (2 H)-one (DHN) derivatives with anti-tumor and anti-inflammatory activities are used as novel allergic and inflammatory responses modifiers .
  • Methods of Application : These derivatives are also used as potential retinoic acid (RA)-metabolizing enzymes inhibitors to treat skin diseases and cancer .
  • Results or Outcomes : The specific outcomes of these applications are not mentioned in the source .

properties

IUPAC Name

7-fluoro-4-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-13-9-5-3-7(11)10-6(9)2-4-8(10)12/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRUGCAICLCNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC(=O)C2=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704899
Record name 7-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one

CAS RN

1092347-31-3
Record name 7-Fluoro-2,3-dihydro-4-methoxy-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092347-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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